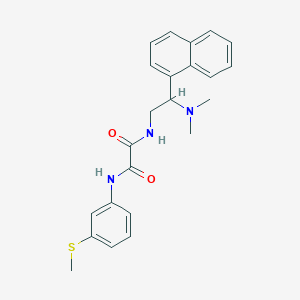

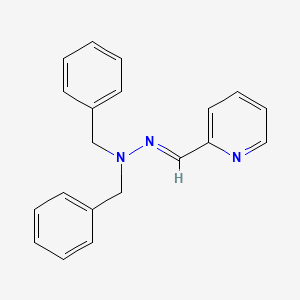

N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide is a derivative of naphthalene and oxalamide, featuring a dimethylamino group and a methylthio phenyl group. This compound is part of a broader class of N-(naphthalen-1-yl)-N'-alkyl oxalamides, which have been identified as powerful ligands in copper-catalyzed aryl amination reactions .

Synthesis Analysis

The synthesis of related N-(naphthalen-1-yl)-N'-alkyl oxalamide compounds has been demonstrated to proceed efficiently under mild conditions, utilizing low concentrations of copper(I) oxide and the ligand itself . The synthesis of similar compounds with dimethylamino groups has been achieved through ortholithiation methodology, followed by reactions with elemental selenium or tellurium to form organochalcogen compounds . Although the exact synthesis of N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide is not detailed, the methodologies from these papers could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide would likely feature intramolecular coordination due to the presence of the dimethylamino group, similar to the organochalcogen compounds described in the literature . The naphthalene core provides a rigid planar structure, which could influence the overall molecular conformation and potentially the reactivity of the compound.

Chemical Reactions Analysis

Naphthalene derivatives with dimethylamino substituents have been shown to participate in various chemical reactions, including free radical photopolymerization when used as photoinitiators . The presence of the oxalamide group in the compound of interest suggests that it could also engage in coupling reactions, as demonstrated by other N-(naphthalen-1-yl)-N'-alkyl oxalamides, which facilitate aryl amination with high turnovers .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide are not provided, related compounds exhibit significant solubility in common organic solvents and stability under various conditions . The photoinitiating ability of similar naphthalene derivatives under LED irradiation suggests that the compound may also possess photochemical activity, which could be exploited in polymerization processes . The oxalamide ligands' ability to catalyze aryl amination reactions at low temperatures and catalyst concentrations indicates that the compound may have a high catalytic efficiency .

Wissenschaftliche Forschungsanwendungen

Molecular Structure and Binding Characteristics:

- The study of diethyl 2,2′-[(5-dimethylamino-1-naphthyl)sulfonylimino]diacetate reveals insights into the displacement of the N atom from the plane of the naphthalene ring system, illustrating the compound's structural dynamics and potential for forming weak intermolecular hydrogen bonds, which could be relevant for its applications in molecular recognition and assembly processes (Yong Zhang, Yuan Qu, Ting Liu, 2009).

Asymmetric Synthesis and Ligand Behavior:

- Research on the use of organopalladium complexes with naphthalene-based chiral auxiliaries highlights the potential of such compounds in promoting asymmetric synthesis, indicating their applicability in creating chiral ligands for catalysis and other synthetic applications (A. Song, A. J. J. Vittal, B. Chan, A. P. Leung, 1999).

Chemical Reactivity and Modification:

- A study on the alkylation of sulfur- and nitrogen-containing compounds shows the versatility of naphthalene-based molecules in undergoing chemical modifications, which could be harnessed in synthetic chemistry and materials science (Y. Ohara, K. Akiba, N. Inamoto, 1983).

Enantioselective Synthesis and Chiral Separation:

- Investigations into the enantioselective synthesis using chiral palladium complexes as templates demonstrate the potential of naphthalene derivatives in stereoselective chemical reactions, which is crucial for the production of enantiomerically pure pharmaceuticals and chemicals (Fengli Liu, S. Pullarkat, Yongxin Li, et al., 2009).

Fluorescent Probes and Imaging:

- The synthesis and application of naphthalene-based fluorescent probes for β-amyloid, demonstrating the compound's utility in molecular diagnostics and imaging of neurodegenerative diseases, provide a basis for further development of sensitive and selective imaging agents (Huan-bao Fa, Jingting Zhou, Dong Zhang, et al., 2015).

Selective Metal Ion Sensing:

- A study on the development of a cyclen compound doubly functionalized with carbamoyl and dansyl groups for selective fluorescent probing of Y(3+) and La(3+) ions underscores the potential applications of naphthalene derivatives in environmental monitoring and analytical chemistry (S. Aoki, H. Kawatani, Teruhiro Goto, et al., 2001).

Eigenschaften

IUPAC Name |

N-[2-(dimethylamino)-2-naphthalen-1-ylethyl]-N'-(3-methylsulfanylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O2S/c1-26(2)21(20-13-6-9-16-8-4-5-12-19(16)20)15-24-22(27)23(28)25-17-10-7-11-18(14-17)29-3/h4-14,21H,15H2,1-3H3,(H,24,27)(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEHSGJIFTSJCNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)C(=O)NC1=CC(=CC=C1)SC)C2=CC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]prop-2-enamide](/img/structure/B3002276.png)

![3-[Pyridin-2-yl-(3,4,5-trimethoxy-benzoyl)-amino]-propionic acid methyl ester](/img/structure/B3002277.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-1-sulfonamide](/img/structure/B3002278.png)

![Cyclopropyl-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B3002279.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3002282.png)

![ethyl 3-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoate](/img/structure/B3002283.png)

![2-{[({1-[2-(4-Isopropylphenyl)cyclopropyl]ethylidene}amino)oxy]carbonyl}thiophene](/img/structure/B3002286.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-fluoro-4-methoxybenzamide](/img/structure/B3002290.png)

![(E)-2-cyano-3-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B3002291.png)